[2-ethoxy-4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-chlorobenzoate
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Overview
Description
[2-ethoxy-4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with a molecular formula of C25H17ClFNO5 This compound is characterized by its unique structure, which includes an oxazole ring, a fluorophenyl group, and a chlorobenzoate ester
Preparation Methods
The synthesis of [2-ethoxy-4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxazole ring as a key step. This can be achieved by reacting 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions, leading to the formation of different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl rings, potentially altering the compound’s properties.
Scientific Research Applications
[2-ethoxy-4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and fluorophenyl group are particularly important for binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives and fluorophenyl-containing molecules. Compared to these, [2-ethoxy-4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-chlorobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Examples of similar compounds are:
Properties
IUPAC Name |
[2-ethoxy-4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFNO5/c1-2-31-22-13-15(10-11-21(22)32-24(29)18-8-3-4-9-19(18)26)12-20-25(30)33-23(28-20)16-6-5-7-17(27)14-16/h3-14H,2H2,1H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQTCKLUILUNL-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)OC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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